molecular formula C17H19ClN4O2 B2891990 2-(2-chlorophenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide CAS No. 1421584-06-6

2-(2-chlorophenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide

Cat. No. B2891990
CAS RN: 1421584-06-6
M. Wt: 346.82
InChI Key: PDGWAXJRIVLLIV-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CP-690,550 and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of novel coumarin derivatives, including pyrimidine derivatives, has been investigated for their antimicrobial activities. These compounds are synthesized through various reactions, including alkylation and cyclization, demonstrating the versatility of pyrimidine derivatives in the synthesis of biologically active compounds (Al-Haiza, Mostafa, & El-kady, 2003).

Antimicrobial and Antiviral Evaluations

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material has shown that these compounds possess significant antibacterial and antifungal activities. The potential of these compounds as antimicrobial agents highlights the importance of pyrimidine derivatives in developing new treatments for microbial infections (Hossan et al., 2012).

Anticonvulsant Activity

The synthesis of hybrid anticonvulsant agents based on pyrrolidinyl propanamide and butanamide derivatives shows promise for treating epilepsy. These compounds combine chemical fragments of well-known antiepileptic drugs, demonstrating broad spectra of activity in preclinical seizure models. Such research contributes to the development of novel antiepileptic drugs with improved safety profiles (Kamiński et al., 2015).

Herbicidal Activity

The synthesis and herbicidal activity of 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings have been explored. These compounds show moderate to good selective herbicidal activity against certain plants, indicating the potential of pyrimidine derivatives in agricultural applications (Liu & Shi, 2014).

Structural and Electronic Properties

Research into the structural and electronic properties of thiopyrimidine derivatives has been conducted to understand their potential applications in medicine and nonlinear optics (NLO). This study provides insights into the NLO properties of phenyl pyrimidine derivatives, suggesting their suitability for optoelectronic applications (Hussain et al., 2020).

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12(24-14-7-3-2-6-13(14)18)17(23)21-15-10-16(20-11-19-15)22-8-4-5-9-22/h2-3,6-7,10-12H,4-5,8-9H2,1H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGWAXJRIVLLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=NC=N1)N2CCCC2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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